molecular formula C10H11NO2 B8540564 2-((1H-indol-6-yl)oxy)ethanol

2-((1H-indol-6-yl)oxy)ethanol

Cat. No. B8540564
M. Wt: 177.20 g/mol
InChI Key: NQGHAMGQOZLRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1H-indol-6-yl)oxy)ethanol is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((1H-indol-6-yl)oxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1H-indol-6-yl)oxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-((1H-indol-6-yl)oxy)ethanol

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(1H-indol-6-yloxy)ethanol

InChI

InChI=1S/C10H11NO2/c12-5-6-13-9-2-1-8-3-4-11-10(8)7-9/h1-4,7,11-12H,5-6H2

InChI Key

NQGHAMGQOZLRNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-hydroxyindole (2.66 g, 20 mmol) and K2CO3 (3.04 g, 22 mmol) was stirred in DMF (10 mL) at 80° C. for 10 min. A solution of ethylene carbonate (1.94 g, 22 mmol) in DMF (4 mL) was added and the mixture was heated at 125° C. for 3 h. The mixture was concentrated, diluted with water, and extracted with toluene. The organic phase was washed with 1 M aqueous Na2CO3 and brine. The organic layer was dried (Na2SO4) and concentrated. The residue was purified by flash chromatography on silica using EtOAc/toluene (1:4→36:65) as eluent. Yield 1.02 g (29%); mp 74-77° C.; HRMS m/z calcd for C10H11NO2 (M)+ 177.0790, found 177.0784. Anal. (C10H11NO2) C, H, N.
Quantity
2.66 g
Type
reactant
Reaction Step One
Name
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.